1-Bromo-1,1-difluoro-3-nitropropan-2-ol

Mass Spectrometry X‑Ray Crystallography Heavy Atom Phasing

1-Bromo-1,1-difluoro-3-nitropropan-2-ol (CAS 1384427-94-4), a halogenated nitropropanol with molecular formula C₃H₄BrF₂NO₃ and molecular weight 219.97 g·mol⁻¹ , is a fluorinated small-molecule building block bearing bromo, gem‑difluoro, nitro, and secondary alcohol substituents on a three‑carbon backbone. It is supplied as a liquid at room temperature with a minimum purity of 95%.

Molecular Formula C3H4BrF2NO3
Molecular Weight 219.97 g/mol
CAS No. 1384427-94-4
Cat. No. B1377598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1,1-difluoro-3-nitropropan-2-ol
CAS1384427-94-4
Molecular FormulaC3H4BrF2NO3
Molecular Weight219.97 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)Br)O)[N+](=O)[O-]
InChIInChI=1S/C3H4BrF2NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2
InChIKeyQMVUHUXNLXMJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-1,1-difluoro-3-nitropropan-2-ol (CAS 1384427-94-4): Procurement-Ready Physicochemical Profile and Comparators


1-Bromo-1,1-difluoro-3-nitropropan-2-ol (CAS 1384427-94-4), a halogenated nitropropanol with molecular formula C₃H₄BrF₂NO₃ and molecular weight 219.97 g·mol⁻¹ [1], is a fluorinated small-molecule building block bearing bromo, gem‑difluoro, nitro, and secondary alcohol substituents on a three‑carbon backbone. It is supplied as a liquid at room temperature with a minimum purity of 95% . The closest commercially available structural analogs include 3,3‑difluoro‑1‑nitro‑2‑propanol (CAS 148628‑50‑6; MW 141.07), 1,1,1‑trifluoro‑3‑nitropropan‑2‑ol (CAS 453‑35‑0; MW 159.06), 2‑bromo‑2,2‑difluoroethanol (CAS 420‑94‑0; MW 160.95), and 3‑nitropropanol (CAS 25182‑84‑7; MW 105.09) [2].

Multifunctional building block with C–Br, C–OH, and C–NO₂ handles
Bromine mass tag for MS detection and heavy‑atom X‑ray phasing
Liquid form with defined storage protocol for ready‑to‑use handling

Why 1-Bromo-1,1-difluoro-3-nitropropan-2-ol Cannot Be Replaced by Structurally Adjacent Analogs


In‑class compounds sharing the nitropropanol scaffold cannot be interchanged without altering chemical reactivity, physicochemical property space, and downstream functional utility. 1‑Bromo‑1,1‑difluoro‑3‑nitropropan‑2‑ol combines a C‑Br bond with a gem‑difluoromethylene group and a secondary alcohol, a constellation that is split between at least two simpler molecules in all immediate analogs [1]. The non‑brominated congener 3,3‑difluoro‑1‑nitro‑2‑propanol (CAS 148628‑50‑6) lacks the heavy bromine atom (ΔMW ≈ 79 Da), losing both the leaving‑group reactivity and the mass‑tagging/contrast‑enhancement capability that the C‑Br bond provides . The trifluoromethyl analog 1,1,1‑trifluoro‑3‑nitropropan‑2‑ol (CAS 453‑35‑0) replaces the reactive CBrF₂ terminus with an inert CF₃ group, eliminating the opportunity for nucleophilic displacement or cross‑coupling at that position . 2‑Bromo‑2,2‑difluoroethanol lacks the nitro group and therefore cannot undergo Nef, Henry, or reductive amination sequences central to nitroalcohol chemistry [2]. These structural discontinuities mean that substitution changes the accessible reaction manifold rather than merely tweaking a physical constant, making systematic procurement decisions reliant on quantitative, comparator‑anchored evidence.

Non‑brominated analog (CAS 148628‑50‑6)
Lacks C–Br leaving group; no heavy‑atom MS signature or cross‑coupling handle, altering reactivity profile.
Trifluoromethyl analog (CAS 453‑35‑0)
Replaces CBrF₂ with inert CF₃; eliminates nucleophilic displacement and metal‑catalyzed coupling at that site.
Nitro‑free analog (2‑bromo‑2,2‑difluoroethanol)
Missing nitro group removes Nef/Henry/reduction chemistry, restricting downstream derivatization options.

Quantitative Differentiation Evidence for 1-Bromo-1,1-difluoro-3-nitropropan-2-ol Procurement Decisions


Atomic Mass Leverage for MS and X‑Ray Crystallography Relative to Non‑Brominated Analogs

The presence of bromine (atomic mass ~79.9 Da) in 1‑bromo‑1,1‑difluoro‑3‑nitropropan‑2‑ol confers a molecular mass of 219.97 g·mol⁻¹, substantially higher than the non‑brominated analog 3,3‑difluoro‑1‑nitro‑2‑propanol (MW 141.07 g·mol⁻¹) and the perfluorinated analog 1,1,1‑trifluoro‑3‑nitropropan‑2‑ol (MW 159.06 g·mol⁻¹). This mass increment provides a characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) that serves as an intrinsic reporter for liquid chromatography–mass spectrometry (LC‑MS) tracking and can be exploited for experimental phasing in small‑molecule X‑ray crystallography [1][2].

MS & X‑ray mass tag
Cross-study comparable
MW 219.97; Br isotopic doublet; ΔMW +78.9 Da vs non‑brominated, +60.9 Da vs CF₃ analog
Supports unambiguous MS tracking and heavy‑atom phasing
Calculated from standard atomic masses; applicable under ESI conditions.
Mass Spectrometry X‑Ray Crystallography Heavy Atom Phasing

Orthogonal Reactivity Portfolio versus Single‑Functional‑Group Analogs

1‑Bromo‑1,1‑difluoro‑3‑nitropropan‑2‑ol presents three orthogonally addressable functional groups: a C‑Br bond amenable to nucleophilic substitution and metal‑catalyzed cross‑coupling, a secondary alcohol for esterification/etherification, and a primary nitro group reducible to an amine or transformable via Nef/Henry reactions. In contrast, 2‑bromo‑2,2‑difluoroethanol provides only the C‑Br and alcohol handles (no nitro), while 3,3‑difluoro‑1‑nitro‑2‑propanol provides alcohol and nitro but no C‑Br bond, removing the most versatile leaving group from the scaffold [1].

Orthogonal reactivity
Class-level inference
4 addressable handles: C–Br, C–OH, C–NO₂, CF₂; +1 vs all three comparators
Broader synthetic utility per procurement unit
Based on established reactivity principles; no head‑to‑head kinetic data.
Organic Synthesis Building Block Versatility Chemoselective Derivatization

Commercially Verified Purity Specification and Storage Stability Profile

The compound is commercially available at a minimum purity of 95%, as confirmed by vendor‑issued Certificates of Analysis (CoA) . Storage conditions of 2–8°C in sealed, dry containers are specified to maintain this purity over shelf life . These quality metrics provide a procurement‑ready benchmark that early‑stage analogs may lack when supplied only at lower purities or without defined stability protocols.

Purity & stability
Supplier data
≥95% purity; storage at 2–8°C, sealed dry
Procurement-ready quality benchmark
Vendor CoA; verify batch‑specific data.
Quality Control Chemical Purity Stability Testing

Bulk Procurement Unit Economics and HazMat Shipping Classification

Pricing data from a major European supplier (CymitQuimica/Biosynth) lists 25 mg at €274 and 250 mg at €1,026, yielding a per‑milligram cost of €10.96 for the small quantity and €4.10 for the larger quantity . The compound is classified as a hazardous material (GHS07, H315‑H319‑H320) requiring a hazmat shipping surcharge (FedEx Ground Hazmat: $50 per shipment) . These procurement‑specific parameters enable direct cost‑per‑reaction budgeting and logistical planning that differs from non‑hazardous or differently classified analogs.

Unit cost & logistics
Supplier data
€10.96/mg (25 mg); €4.10/mg (250 mg); HazMat surcharge $50
Supports budget planning and logistics
Pricing from one supplier; verify current quotes.
Procurement Pricing Hazardous Material Logistics

Evidence‑Backed Application Scenarios for 1-Bromo-1,1-difluoro-3-nitropropan-2-ol (CAS 1384427-94-4)


Synthesis of Unactivated 1‑Bromo‑1,1‑difluoroalkane Building Blocks for Nickel‑Catalyzed Cross‑Coupling

The compound serves as a representative unactivated 1‑bromo‑1,1‑difluoroalkane for nickel‑catalyzed difluoroalkylation of (hetero)aryl bromides, a methodology that introduces the CF₂Br motif into drug‑like scaffolds. Its commercial availability at ≥95% purity eliminates the need for in‑house preparation of the reactive difluoroalkyl bromide precursor, accelerating reaction‑condition screening and library synthesis [1].

Heavy‑Atom‑Incorporated Probe for Mass Spectrometry and Crystallographic Fragment Screening

The bromine atom provides a distinctive isotopic signature and significant anomalous scattering, making the compound suitable as a mass‑tagged probe in LC‑MS‑based metabolomics or as a heavy‑atom derivative for experimental phasing in fragment‑based drug discovery (FBDD) by X‑ray crystallography. The mass offset relative to non‑brominated analogs (ΔMW ≈ +79 Da) ensures clear chromatographic and spectrometric discrimination [1][2].

Multifunctional Core for Parallel Derivatization Libraries

Because the molecule carries four distinct functionalities (C‑Br, C‑OH, C‑NO₂, and the CF₂ group), it can be chemoselectively derivatized in parallel synthesis workflows. For instance, the nitro group can be reduced to an amine without affecting the C‑Br bond under mild conditions (e.g., Zn/NH₄Cl), while the alcohol can be acylated independently. This orthogonal reactivity consolidates multiple synthetic steps into a single building block, reducing procurement overhead and reaction‑step count [1][2].

Fluorinated Nitroalcohol Intermediate for Pharmaceutical Lead Optimization

Fluorinated nitroalcohols are privileged motifs in medicinal chemistry due to the metabolic stability imparted by the CF₂ group and the synthetic versatility of the nitro group. 1‑Bromo‑1,1‑difluoro‑3‑nitropropan‑2‑ol embodies this motif while adding a C‑Br handle for late‑stage diversification—a combination absent from the simpler CF₃‑nitropropanol analog. Procurement for lead‑optimization programs is justified when both fluorination and a displaceable halogen are required on the same three‑carbon backbone [1].

Application
Selection Property
Validation Focus
Nickel‑catalyzed difluoroalkylation
Unactivated 1‑bromo‑1,1‑difluoroalkane reactivity
Cross‑coupling scope and reaction‑condition screening
MS and X‑ray probe development
Bromine isotopic pattern and anomalous scattering
Detection sensitivity and phasing performance
Parallel derivatization libraries
Orthogonal functional‑group chemoselectivity
Chemoselectivity and step consolidation
Lead‑optimization research
CF₂ metabolic tuning and late‑stage C–Br handle
Diversification compatibility and metabolic stability context
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